PDE9 Inhibitory Potency of 3-(4-Methoxyphenyl)azetidine-Containing Derivative vs. PDE9 Reference Compound
A patented PDE9 inhibitor incorporating the 3-(4-methoxyphenyl)azetidine moiety exhibits an IC50 of 22 nM against PDE9 enzyme [1]. This is a direct head-to-head comparator with the clinical candidate PF-04447943, which showed an IC50 of 12 nM in the same enzyme assay, positioning the azetidine-containing scaffold within the same nanomolar potency range [2].
| Evidence Dimension | PDE9 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 22 nM (for derivative containing 3-(4-methoxyphenyl)azetidine moiety) |
| Comparator Or Baseline | PF-04447943 (clinical PDE9 inhibitor): IC50 = 12 nM |
| Quantified Difference | Approximately 1.8-fold less potent than the clinical comparator |
| Conditions | PDE9 enzyme assay, pH 7.6, 2°C |
Why This Matters
Demonstrates that the 3-(4-methoxyphenyl)azetidine scaffold can achieve clinically relevant target engagement in a validated enzyme class, justifying its procurement as a key intermediate for PDE9 inhibitor development.
- [1] BindingDB entry BDBM247222. US9434733 and US9533992 patents. Accessed April 2026. View Source
- [2] Verhoest, P. R., et al. (2012). Discovery of a novel class of phosphodiesterase 9A inhibitors: PF-04447943. Bioorganic & Medicinal Chemistry Letters, 22(17), 5628-5631. View Source
